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Kartogenin-d4

Cat. No.: B1164307
M. Wt: 321.36
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Kartogenin's Role in Regenerative Medicine Research

Kartogenin (KGN) is a small, heterocyclic, drug-like molecule that has emerged as a subject of significant interest in the field of regenerative medicine since its discovery in 2012. researchgate.netnih.gov It is particularly noted for its potential in addressing cartilage defects resulting from conditions like osteoarthritis and sports injuries, which represent a considerable global health burden. researchgate.netrsc.org Kartogenin has demonstrated the ability to promote the proliferation and chondrogenic differentiation of mesenchymal stem cells (MSCs), which are crucial for cartilage repair and regeneration. researchgate.netrsc.orgmdpi.com

Research indicates that Kartogenin can induce the differentiation of endogenous MSCs in joints into chondrocytes, the cells responsible for building cartilage. pharmaffiliates.com This chondrogenetic action has been confirmed in vitro and in various animal models of osteoarthritis. researchgate.netthno.org The mechanism of action involves Kartogenin binding to the intracellular molecule filamin A, disrupting its interaction with core-binding factor β (CBFβ), and subsequently regulating the CBFβ-RUNX1 transcriptional program to induce chondrogenesis. thno.orgresearchgate.netmedchemexpress.com Other studies suggest Kartogenin may also exert pro-chondrogenic effects by activating the JNK-RUNX1 pathway and anti-osteogenic effects by suppressing the β-catenin-RUNX2 pathway. thno.orgdovepress.com Beyond cartilage, Kartogenin's applications in regenerative medicine research extend to promoting tendon-bone healing, wound healing, and regulating limb development. researchgate.netnih.gov

Despite its promising properties, Kartogenin faces challenges such as poor water solubility and low bioavailability, which necessitate the development of efficient delivery systems for therapeutic applications. rsc.orgnih.gov Researchers are exploring various strategies, including combining Kartogenin with biomaterials like hydrogels, nanoparticles, and scaffolds, to achieve sustained release and enhance its effectiveness in tissue engineering. rsc.orgdovepress.comnih.govresearchgate.netresearchgate.netfrontiersin.org

Significance of Deuterated Analogs (Kartogenin-d4) in Advanced Chemical Biology Research

Deuterated compounds are analogs where one or more hydrogen atoms are replaced by deuterium (B1214612), a stable isotope of hydrogen with an added neutron. ontosight.ainih.gov This substitution is a valuable tool in chemical biology research, offering several advantages without significantly altering the compound's fundamental chemical properties. ontosight.ai The primary significance of using deuterated analogs like this compound lies in their application in research techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). ontosight.ai

In NMR spectroscopy, deuterium's distinct magnetic moment compared to hydrogen can simplify spectra or serve as internal standards. ontosight.ai In Mass Spectrometry, the mass difference between hydrogen and deuterium allows for the differentiation of deuterated and non-deuterated molecules, which is particularly useful for tracing metabolic pathways and quantifying compounds. ontosight.ai Furthermore, deuteration can influence a compound's pharmacokinetic profile by increasing metabolic stability due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, potentially leading to improved half-life and reduced dosing frequency in certain contexts. nih.govacs.orgresearchgate.netinformaticsjournals.co.in This "deuterium switch" approach can be employed to investigate the mechanism of action of a compound or serve as non-radioactive tracers in pharmacokinetic and metabolism studies. acs.org

For this compound, the incorporation of deuterium atoms provides a mechanism to study the metabolic fate and distribution of Kartogenin with greater precision using techniques like mass spectrometry. This is particularly relevant given that Kartogenin can undergo hydrolysis to form metabolites like 4-aminobiphenyl (B23562), which has also been detected in cartilage and may play a role in regeneration. thno.org Using a deuterated form allows researchers to differentiate the original compound from its metabolites and endogenous substances, providing clearer insights into its behavior within biological systems.

This compound is a deuterated form of Kartogenin. Its structural identity is defined by its molecular formula and molecular weight, reflecting the substitution of four hydrogen atoms with four deuterium atoms compared to the parent compound.

Table 1: Structural Identity of Kartogenin and this compound

CompoundMolecular FormulaMolecular Weight ( g/mol )PubChem CID
KartogeninC₂₀H₁₅NO₃317.34 thermofisher.com / 317.3 nih.gov2826191 researchgate.netresearchgate.netnih.gov
This compoundC₂₀H₁₁D₄NO₃321.36 pharmaffiliates.comscbt.comarctomsci.com162641785 vulcanchem.com

The molecular formula C₂₀H₁₁D₄NO₃ indicates that this compound has four deuterium atoms in place of four hydrogen atoms compared to the non-deuterated Kartogenin (C₂₀H₁₅NO₃). This substitution results in a corresponding increase in molecular weight. The reported molecular weight for this compound is approximately 321.36 g/mol . pharmaffiliates.comscbt.comarctomsci.com

Properties

Molecular Formula

C₂₀H₁₁D₄NO₃

Molecular Weight

321.36

Synonyms

2-[([1,1’-Biphenyl]-4-ylamino)carbonyl]benzoic Acid-d4;  2-[(Biphenyl-4-yl)carbamoyl]benzoic Acid-d4;  4’-Phenylphthalanilic Acid-d4;  KGN-d4; 

Origin of Product

United States

Synthesis and Characterization for Research Applications

Synthetic Methodologies for Kartogenin-d4

While specific detailed synthetic routes for this compound were not extensively detailed in the provided information, the parent compound, Kartogenin, can be synthesized through the chemical reaction of 4-aminobiphenyl (B23562) and phthalic anhydride, followed by hydrolysis researchgate.net. Deuterium (B1214612) incorporation into specific positions of the Kartogenin structure would require modified synthetic routes utilizing deuterated precursors or deuterated solvents and reagents at appropriate steps. The molecular formula of this compound is C₂₀H₁₁D₄NO₃, with a molecular weight of 321.36 g/mol , indicating the presence of four deuterium atoms arctomsci.com. This contrasts with the parent Kartogenin, which has a molecular formula of C₂₀H₁₅NO₃ and a molecular weight of 317.34 g/mol rndsystems.com.

Spectroscopic and Chromatographic Characterization for Research Purity and Identity

Characterization of this compound for research applications relies heavily on spectroscopic and chromatographic techniques to confirm its structure, isotopic enrichment, and purity frontiersin.orgbiomat-trans.com.

Mass Spectrometry (MS) Applications in this compound Analysis

Mass spectrometry is a powerful tool for analyzing this compound, particularly for confirming its molecular weight and elemental composition frontiersin.orgresolvemass.cauniversiteitleiden.nl. High-resolution mass spectrometry (HRMS), such as using a Q Exactive Orbitrap LC-MS/MS system, can determine the exact mass of the molecular ion, allowing for the confirmation of the predicted formula, C₂₀H₁₁D₄NO₃ arctomsci.comresolvemass.ca. Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the molecule and analyzing the resulting ions, which is useful for identifying the compound and potentially the positions of deuterium labeling resolvemass.caajrconline.org. LC-MS, which couples liquid chromatography with mass spectrometry, is widely used for the specific detection and identification of chemicals in complex mixtures due to its high sensitivity and specificity universiteitleiden.nlajrconline.orgnih.gov.

Chromatographic Techniques (HPLC, LC-MS) for Purity Assessment and Quantification in Research

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and LC-MS, are essential for assessing the purity of this compound and quantifying its presence in research samples frontiersin.orgarctomsci.combiomat-trans.comcaymanchem.com. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase, allowing for the detection and quantification of impurities resolvemass.cauniversiteitleiden.nl. Purity is often reported as a percentage based on HPLC analysis rndsystems.com. LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, offering high sensitivity and specificity for both purity assessment and quantification, even in complex matrices universiteitleiden.nlajrconline.orgnih.gov. Semi-preparative HPLC can also be used to isolate the compound or its impurities for further analysis resolvemass.ca.

Advanced Analytical Methodologies Utilizing Kartogenin D4

Application of Kartogenin-d4 as an Internal Standard in Quantitative Bioanalysis

The use of stable isotopically labeled internal standards, such as this compound, is a widely accepted practice in quantitative bioanalysis to ensure accuracy and precision. scispace.combiopharmaservices.com These standards help to compensate for variability introduced during sample preparation, matrix effects, and instrument fluctuations. clearsynth.comscispace.combiopharmaservices.com

Mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS/MS), is a powerful technique for quantifying analytes in complex biological matrices like plasma, tissue, and cell culture media. biopharmaservices.comlipidmaps.org this compound is ideally suited as an internal standard in these applications because it is expected to behave similarly to Kartogenin during extraction, chromatography, and ionization, while its heavier mass allows for distinct detection by the mass spectrometer. clearsynth.com This enables accurate quantification of Kartogenin even in the presence of interfering substances from the biological matrix. clearsynth.com

Method development and validation for quantitative bioanalysis using deuterated internal standards like this compound follow established guidelines to ensure the method is robust and reliable. biopharmaservices.comnih.govnih.gov Key aspects include evaluating the purity of the internal standard, optimizing sample preparation procedures (such as extraction), and establishing calibration curves. nih.govnih.gov The method must demonstrate acceptable accuracy and precision within the desired concentration range in the relevant biological matrix. nih.govnih.gov The use of a co-eluting stable isotope-labeled analyte as the internal standard is considered optimal for compensating for signal variations, including matrix effects. nih.gov

Mass Spectrometry-Based Quantification in Complex Biological Matrices

Metabolic Profiling and Pharmacokinetic Studies of Kartogenin Utilizing this compound

This compound is an invaluable tool in understanding the metabolic fate and pharmacokinetic behavior of Kartogenin. Its isotopic label allows researchers to differentiate between the administered Kartogenin and its metabolites, as well as to accurately quantify the parent compound and metabolites in biological samples over time.

Studies have shown that Kartogenin can be metabolized in biological systems. For instance, Kartogenin can be cleaved through enzymolysis of an amide bond into 4-aminobiphenyl (B23562) (4-ABP) and phthalic acid (PA). nih.govnih.govnih.govresearchgate.net this compound can be used in conjunction with LC-MS techniques to identify and quantify these metabolites. By tracking the deuterated atoms from this compound, researchers can confirm the metabolic pathways and identify the resulting deuterated metabolites. Analysis of biological samples using LC-MS/MS can reveal the presence and concentrations of Kartogenin, 4-aminobiphenyl, and phthalic acid. nih.govnih.gov

Pharmacokinetic studies in non-human biological systems, such as animal models, are essential for understanding how Kartogenin is absorbed, distributed, metabolized, and excreted. fishersci.fi this compound is used in these studies to accurately quantify Kartogenin in various biological fluids and tissues over time. nih.govnih.gov This allows for the determination of key pharmacokinetic parameters such as half-life, clearance, and volume of distribution. For example, LC-mass spectrometry methods have been used to analyze Kartogenin, 4-aminobiphenyl, and phthalic acid in the cartilage of mice after administration of Kartogenin. nih.govnih.gov

Biodistribution studies investigate how a compound is distributed within an organism. Using this compound as a tracer allows for precise tracking and quantification of Kartogenin and its deuterated metabolites in different tissues and organs. nih.govfishersci.ca This is particularly useful in understanding tissue-specific uptake and retention. For instance, studies have shown that 4-aminobiphenyl, a hydrolysis product of Kartogenin, is detectable in cartilage after oral administration of Kartogenin in mice, indicating its distribution to this tissue. nih.govnih.govresearchgate.net The use of deuterated tracers like this compound provides a reliable method to assess the distribution profile in animal models.

Isotope Effects in Biological Systems Relevant to Kartogenin Action Research

Kartogenin (KGN) is a small molecule recognized for its potential in inducing chondrogenesis and promoting cartilage repair, with studies exploring its mechanisms of action involving pathways such as Filamin A/CBFβ/RUNX1 and TGFβ/Smad signaling. clinmedjournals.orgsctimst.ac.incellagentech.comresearchgate.netdovepress.comcaymanchem.comnih.govrndsystems.commedchemexpress.com To gain a deeper understanding of the biological fate and interactions of Kartogenin, researchers often employ advanced analytical methodologies, including the use of isotopically labeled variants like this compound.

Deuterium (B1214612) labeling, the substitution of hydrogen atoms with deuterium (²H), is a valuable technique in chemical and biological research. clearsynth.comthalesnano.comsymeres.comhwb.gov.inclearsynth.comunam.mx Deuterium is a stable, non-radioactive isotope of hydrogen with approximately twice the mass. wikipedia.orgclearsynth.com This mass difference can influence the vibrational frequencies of chemical bonds, particularly C-H versus C-D bonds. wikipedia.orgunam.mx These differences can lead to observable changes in reaction rates, known as kinetic isotope effects (KIEs). symeres.comwikipedia.orgnih.govunam.mx

In biological systems, deuterium isotope effects are particularly relevant in processes involving C-H bond cleavage, such as enzymatic metabolism. nih.govsigmaaldrich.comru.nl Substituting a hydrogen with deuterium at a metabolically labile position can slow down the rate of that metabolic step. wikipedia.orgnih.gov This can lead to altered pharmacokinetic properties, including potentially increased half-life and changes in the profile of metabolites. symeres.comwikipedia.orgsigmaaldrich.com

This compound is a form of Kartogenin where four hydrogen atoms have been replaced by deuterium. The specific positions of deuterium substitution in this compound are crucial as they can influence how the molecule behaves in biological systems, particularly concerning its metabolic pathways. While detailed published research specifically focusing on the isotope effects of this compound in biological systems and providing extensive data tables appears limited in the readily available literature, the rationale for using such a labeled compound is well-established within the broader field of drug discovery and metabolism studies.

The application of this compound in research relevant to Kartogenin action would primarily involve its use as a tracer in pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies. clearsynth.comthalesnano.comsymeres.comhwb.gov.in By administering this compound, researchers can differentiate the labeled compound from endogenous substances or unlabeled Kartogenin using mass spectrometry. thalesnano.comhwb.gov.in This allows for precise quantification of the parent compound and its deuterated metabolites in biological samples over time, providing insights into its absorption, distribution to target tissues (such as cartilage), metabolism by enzymes (like cytochrome P450 enzymes, which are known to exhibit KIEs nih.gov), and excretion.

Furthermore, comparing the PK profile of this compound to that of unlabeled Kartogenin could reveal significant deuterium isotope effects if C-H bond cleavage at the deuterated positions is a rate-limiting step in its metabolism. A notable difference in clearance rates or metabolite profiles between Kartogenin and this compound would indicate the involvement of metabolic enzymes acting at the deuterated sites and provide valuable information about the dominant metabolic pathways. While specific data tables demonstrating these effects for this compound were not found in the provided search results, the principle is widely applied in pharmaceutical research to understand drug disposition and identify potential metabolic liabilities.

Beyond PK/ADME studies, this compound could theoretically be used to investigate the binding kinetics of Kartogenin to its molecular targets, such as Filamin A. cellagentech.comdovepress.comcaymanchem.com Although less common than KIEs in metabolism, isotope effects can sometimes influence binding affinity or kinetics if hydrogen bonding or C-H...π interactions at the deuterated positions are critical for the interaction. nih.gov However, direct experimental data demonstrating such effects for this compound binding were not identified.

Another area where deuterium labeling is used in biological systems is in studies of protein dynamics and synthesis, often utilizing deuterium oxide (D₂O) as a tracer. nih.govnih.gov While this involves labeling of biological macromolecules rather than the small molecule drug itself, it highlights the broader application of stable isotopes in understanding complex biological processes relevant to tissues affected by Kartogenin, such as cartilage. Studies using D₂O labeling have provided data on protein turnover and cell proliferation in cartilage, which are processes influenced by Kartogenin's chondrogenic activity. nih.govnih.gov Although not directly involving this compound, these studies demonstrate the power of stable isotope labeling in cartilage research.

Molecular and Cellular Mechanisms of Action in Research Models

Investigation of Primary Cellular Targets and Binding Interactions

Research has identified key intracellular molecules with which Kartogenin interacts, initiating a cascade of downstream events that drive its biological effects.

A primary mechanism identified for Kartogenin involves its interaction with Filamin A (FLNA), an actin-binding protein. Kartogenin binds to Filamin A, disrupting its interaction with the transcription factor core-binding factor beta (CBFβ) bio-gems.combio-gems.commegazyme.com.cnclinmedjournals.orgthno.orgnih.govcaymanchem.commedchemexpress.comdovepress.comscribd.comclinmedjournals.org. This disruption is a crucial step in the mechanism by which Kartogenin promotes chondrogenesis bio-gems.combio-gems.comclinmedjournals.orgcaymanchem.commedchemexpress.comdovepress.comclinmedjournals.org. In the resting state, CBFβ is often sequestered in the cytoplasm through its association with Filamin A the-rheumatologist.org.

Upon dissociation from Filamin A, CBFβ is able to translocate into the nucleus clinmedjournals.orgcaymanchem.comdovepress.comclinmedjournals.orgthe-rheumatologist.org. Nuclear CBFβ then forms a transcriptional complex with Runt-related transcription factor 1 (RUNX1) clinmedjournals.orgcaymanchem.comdovepress.comclinmedjournals.org. This CBFβ-RUNX1 complex regulates the transcription of genes involved in chondrogenesis megazyme.com.cnclinmedjournals.orgnih.govcaymanchem.commedchemexpress.comdovepress.comclinmedjournals.org. Studies have shown that Kartogenin induces chondrogenesis by modulating this CBFβ-RUNX1 transcriptional program megazyme.com.cnnih.govmedchemexpress.com. Furthermore, the CBFβ-RUNX1 transcription process may help maintain chondrogenesis by keeping RUNX2 levels low dovepress.com. Kartogenin has also been suggested to suppress the β-catenin-RUNX2 pathway, contributing to anti-osteogenic effects thno.orgnih.govvulcanchem.comnih.gov.

Filamin A and CBFβ Interaction Modulation Research

Signaling Pathway Modulation and Research Implications

Beyond the direct interaction with Filamin A and CBFβ, Kartogenin influences several important signaling pathways involved in cell fate determination, proliferation, and matrix production.

Kartogenin has been reported to exert pro-chondrogenic effects partly by activating the JNK-RUNX1 pathway thno.orgnih.govnih.govfrontiersin.org. Simultaneously, it exhibits anti-osteogenic effects by suppressing the β-catenin-RUNX2 pathway thno.orgnih.govvulcanchem.comnih.gov. Research indicates that Kartogenin preconditioning can enhance chondrogenic potential by upregulating JNK phosphorylation and suppressing β-catenin levels nih.gov.

Studies have demonstrated that Kartogenin can activate the AMPK-SIRT1 signaling pathway thno.orgnih.govvulcanchem.comdovepress.comnih.govnih.govbjmu.edu.cn. This activation has been linked to enhanced intracellular antioxidant properties and the promotion of osteogenic differentiation in bone marrow-derived mesenchymal stem cells (BM-MSCs) in research settings nih.govnih.gov. The phosphorylated levels of AMPK and the expression of SIRT1 were shown to increase with Kartogenin treatment in a dose-dependent manner in BM-MSCs nih.govnih.gov.

Data on AMPK-SIRT1 Pathway Activation by Kartogenin in BM-MSCs:

Pathway ComponentEffect of Kartogenin TreatmentObservationSource
AMPKIncreased phosphorylationDose-dependent nih.govnih.gov
SIRT1Increased expressionDose-dependent nih.govnih.gov

The PI3K-Akt pathway has been implicated in the effects of Kartogenin, particularly in promoting mesenchymal stem cell proliferation thno.orgnih.gov. The Kartogenin hydrolysis product, 4-aminobiphenyl (B23562) (4-ABP), which is considered to mediate some of Kartogenin's effects, has been shown to activate the PI3K-Akt pathway in umbilical cord mesenchymal stem cells (UC-MSCs), contributing to their proliferation thno.org.

The Smad pathway, particularly the TGF-β/Smad and BMP-7/Smad pathways, is also influenced by Kartogenin clinmedjournals.orgvulcanchem.comdovepress.combjmu.edu.cnnih.govlubio.chresearchgate.netresearchgate.nete-century.us. Kartogenin may potently trigger the phosphorylation of Smad4/Smad5 in the TGF-β signaling pathway dovepress.comlubio.ch. It has also been shown to upregulate the phosphorylation level of the Smad1/5/9 signaling, promoting osteogenic differentiation of BM-MSCs bjmu.edu.cn. Furthermore, Kartogenin has been reported to regulate hair follicle growth by inhibiting TGF-β2/Smad signaling vulcanchem.com.

AMPK-SIRT1 Signaling Pathway Activation Research

Influence on Gene and Protein Expression in Cellular Studies

Kartogenin has been shown to exert a notable influence on the expression of genes and proteins critical for chondrocyte differentiation and the maintenance of cartilage tissue in cellular studies. This influence is a key aspect of its potential in cartilage regeneration strategies. The molecular mechanism of Kartogenin involves interaction with intracellular proteins, leading to downstream effects on transcriptional activity. Specifically, KGN binds to the FC-1 fragment of filamin A, disrupting its association with core-binding factor β subunit (CBFβ). This disruption facilitates the nuclear localization of CBFβ, where it interacts with runt-related transcription factor 1 (RUNX1) to regulate the transcription of genes involved in chondrogenesis. merckmillipore.comresearchgate.netclinmedjournals.orgresearchgate.net

Chondrogenic Marker Gene Expression (e.g., SOX9, COL2A1, ACAN, prg4)

A consistent finding across numerous studies is the ability of Kartogenin to upregulate the expression of key chondrogenic marker genes. These markers are indicative of chondrocyte differentiation and the development of cartilaginous tissue.

Studies have demonstrated that Kartogenin treatment leads to increased mRNA expression levels of SOX9, a master regulator of chondrogenesis. researchgate.netnih.govresearchgate.netmdpi.comresearchgate.netmdpi.comacs.orgarctomsci.com Similarly, the gene encoding type II collagen, COL2A1, a major structural component of hyaline cartilage, is significantly upregulated by Kartogenin in various cell types, including mesenchymal stem cells (MSCs) and chondrocytes. researchgate.netnih.govresearchgate.netmdpi.comresearchgate.netmdpi.comacs.orgarctomsci.comnih.govscispace.com Aggrecan (ACAN), a large proteoglycan crucial for the compressive strength of cartilage, also shows increased gene expression in response to Kartogenin treatment. researchgate.netnih.govresearchgate.netmdpi.comresearchgate.netmdpi.comacs.orgnih.govscispace.com Furthermore, some research indicates that Kartogenin can enhance the expression of Proteoglycan 4 (PRG4), also known as lubricin, which is important for joint lubrication and cartilage surface integrity. researchgate.netnih.govnih.govnih.gov

The upregulation of these chondrogenic markers by Kartogenin is often observed in a dose-dependent manner in various cell sources, including bone marrow stromal cells (BMSCs) and patellar tendon stem/progenitor cells (PTSCs). nih.govnih.gov

Gene SymbolProtein ProductRole in CartilageEffect of Kartogenin Treatment
SOX9SRY-box containing gene 9Master regulator of chondrogenesisUpregulation
COL2A1Collagen Type II Alpha 1 ChainMajor structural componentUpregulation
ACANAggrecanProvides compressive strengthUpregulation
PRG4Proteoglycan 4 (Lubricin)Joint lubrication, surface integrityUpregulation (in some studies)

Proteolytic Enzyme Regulation (e.g., MMP-13, aggrecanases)

The balance between the synthesis and degradation of the extracellular matrix is critical for maintaining cartilage health. Proteolytic enzymes, such as matrix metalloproteinases (MMPs) and aggrecanases (ADAMTS family members), play a significant role in matrix degradation.

Research on Kartogenin's influence on these enzymes has yielded some varied results depending on the experimental context. Some studies have shown that Kartogenin can down-regulate the expression and protein levels of matrix degradation enzymes, including MMP13 and ADAMTS5, particularly in chondrocytes treated with inflammatory cytokines like IL-1β. nih.govsctimst.ac.in This suggests a chondroprotective effect by inhibiting matrix breakdown under inflammatory conditions. For instance, in IL-1β-stimulated chondrocytes, 0.1 μM and 1 μM of KGN down-regulated the transcription levels of Mmp13 by 13.9% and 33.6%, respectively, and decreased the expression of Adamts5 by 21.5% and 44.7%, respectively. nih.gov

However, other studies have reported that Kartogenin does not alter the expression of MMP-3, MMP-13, or aggrecanase in primary chondrocytes and MSCs in non-inflammatory conditions. merckmillipore.comnih.gov This indicates that the regulatory effect on proteolytic enzymes might be dependent on the cellular environment and the presence of catabolic stimuli.

Extracellular Matrix Component Synthesis (e.g., Aggrecan, Collagen Type II)

Beyond gene expression, Kartogenin also impacts the synthesis and deposition of key extracellular matrix (ECM) components at the protein level. The increased gene expression of COL2A1 and ACAN translates into enhanced production of Collagen Type II and Aggrecan proteins, which are essential for the structural integrity and function of cartilage.

Studies have demonstrated that Kartogenin treatment leads to increased protein levels of both Collagen Type II and Aggrecan in various cellular models. mdpi.comnih.govsctimst.ac.in This enhanced synthesis contributes to the formation of cartilage-like tissue. For example, immunofluorescence staining and Western blot analysis have confirmed the upregulation of COL II and Aggrecan protein expression in chondrocytes treated with Kartogenin, particularly in the presence of inflammatory stimuli. nih.gov The deposition of these matrix components is a crucial outcome of Kartogenin's chondrogenic effects, contributing to the formation of a functional cartilaginous matrix. mdpi.com

Protein ProductCorresponding GeneRole in CartilageEffect of Kartogenin Treatment
Collagen Type IICOL2A1Major structural componentIncreased Synthesis
AggrecanACANProvides compressive strengthIncreased Synthesis

Biological Activities and Research Applications in Preclinical Models

Chondrogenesis and Cartilage Regeneration Research

Kartogenin has been identified as a small molecule with significant potential for promoting chondrogenesis and enhancing cartilage regeneration. sctimst.ac.inresearchgate.netdovepress.com Its effects have been investigated in various preclinical models, demonstrating its ability to induce the differentiation of mesenchymal stem cells (MSCs) into chondrocytes and protect existing cartilage. sctimst.ac.inresearchgate.netdovepress.comresearchgate.netclinmedjournals.org

Induction of Mesenchymal Stem Cell (MSC) Chondrogenic Differentiation (e.g., Bone Marrow MSCs, Cartilage-Derived Progenitor Cells, Umbilical Cord MSCs)

Kartogenin is a potent inducer of chondrogenic differentiation in MSCs from various sources, including bone marrow MSCs (BMSCs), patellar tendon stem/progenitor cells (PTSCs), and human MSCs. researchgate.netmdpi.commedchemexpress.comrndsystems.comnih.govresearchgate.netnih.gov It has been shown to stimulate MSCs to differentiate into matrix-producing chondrocytes. mdpi.com Studies have demonstrated that Kartogenin treatment can promote MSC condensation and cell cluster formation in 3D culture conditions. mdpi.com

Research indicates that Kartogenin enhances the expression of key chondrogenic markers such as Aggrecan (Acan), Collagen II (Col2a1), and Sox-9. mdpi.commedchemexpress.comnih.govresearchgate.netnih.gov For instance, in 2D culture conditions, Kartogenin significantly upregulated the gene expression of Acan and Sox9 in rat MSCs. mdpi.com The mechanism involves Kartogenin binding to filamin A, disrupting its interaction with CBFβ, which leads to the translocation of CBFβ to the nucleus and formation of a complex with RUNX1, thereby regulating the CBFβ-RUNX1 transcriptional program essential for chondrocyte differentiation. researchgate.netmedchemexpress.comthno.orgcaymanchem.com Kartogenin has also been shown to down-regulate Runx2-related downstream genes, which helps prevent chondrocyte hypertrophy. mdpi.com

Data from in vitro studies on MSC chondrogenic differentiation:

Cell TypeEffect of KartogeninKey Markers UpregulatedReferences
Human Mesenchymal Stem Cells (hMSCs)Induces chondrogenic differentiation (EC₅₀: 100 nM)Aggrecan, Collagen II, Sox-9 medchemexpress.comrndsystems.comnih.govcaymanchem.comtocris.com
Bone Marrow Mesenchymal Stem Cells (BMSCs)Promotes chondrogenic differentiation, enhances cell proliferationAggrecan, Collagen II, Sox-9 researchgate.netclinmedjournals.orgmdpi.comnih.govresearchgate.net
Patellar Tendon Stem/Progenitor Cells (PTSCs)Enhances cell proliferation, induces chondrogenic differentiationAggrecan, Collagen II, Sox-9 nih.govresearchgate.netnih.gov
Synovium Derived Mesenchymal Stem Cells (SMSCs)Has a chondrogenesis effectNot specified in snippet researchgate.net
Fibrocartilage Stem Cells (FCSCs)Enhances proliferation and chondrogenic differentiationAggrecan, Col2a1, Sox9 frontiersin.orgdoaj.org
iPSC-derived MSCs (iMSCs)Enhances chondrogenic differentiation, especially with TGFβ3 co-treatmentChondrogenic genes nih.gov

Chondroprotective Effects in In Vitro and Animal Models of Osteoarthritis

Kartogenin has demonstrated chondroprotective effects in both in vitro and animal models of osteoarthritis (OA). sctimst.ac.inresearchgate.netclinmedjournals.orgrndsystems.comthe-rheumatologist.org It has been shown to reduce OA-induced pain and inflammation. sctimst.ac.in In OA animal models, Kartogenin treatment has attenuated cartilage degeneration and subchondral bone resorption. frontiersin.orgdoaj.org

Studies using IL-1β stimulated human OA chondrocytes and bovine articular chondrocytes have shown Kartogenin's ability to increase the mRNA levels of the anti-inflammatory cytokine IL-10 and prevent IL-1β induced damage to the pericellular matrix and proteoglycan retention. researchgate.netclinmedjournals.orgnih.gov Kartogenin partially blocked the increased expression of ADAMTS-5, an enzyme involved in cartilage matrix degradation, induced by IL-1β. nih.gov It also led to a decrease in CD44 proteolytic fragmentation in articular chondrocytes. nih.gov

In animal models, intra-articular injection of Kartogenin has been shown to reduce joint destruction and decrease chondroclast expression. sctimst.ac.in In a mono iodoacetate (MIA) induced inflammatory OA rat model, Kartogenin significantly reduced the severity of joint pain. sctimst.ac.in In an ACLT rat model of OA, Kartogenin treatment significantly lowered T1ρ and T2 relaxation times, indicating decreased cartilage degradation, and also decreased levels of COMP and CTX-I, markers of cartilage and bone turnover. researchgate.netclinmedjournals.orgnih.gov Kartogenin treatment also prevented subchondral bone changes in this model. researchgate.netclinmedjournals.orgnih.gov

Modulation of Chondrocyte Homeostasis and Matrix Turnover

Kartogenin plays a role in modulating chondrocyte homeostasis and extracellular matrix (ECM) turnover. kjsm.orgmdpi.commdpi.com Chondrocytes are responsible for synthesizing and turning over the ECM, which is crucial for maintaining cartilage structure and function. mdpi.commdpi.com

Kartogenin helps maintain the balance between anabolic and catabolic effects in cartilage by providing protection against cytokine-induced cartilage damage. dovepress.comclinmedjournals.org It can prevent the loss of aggrecan and hyaluronan, key components of the cartilage matrix, which are often depleted during OA progression. clinmedjournals.org This protective effect is significant particularly after the activation of chondrocytic chondrolysis. researchgate.netnih.gov

While Kartogenin enhances pericellular matrix assembly and retention in the presence of inflammatory stimuli like IL-1β, it did not significantly enhance matrix synthesis in control, non-IL-1β-treated cultures of differentiated adult articular chondrocytes. nih.gov This suggests its role in modulating matrix turnover is particularly relevant under pathological conditions.

Other Tissue Regeneration Research Applications in Preclinical Models

Beyond cartilage, Kartogenin has shown promise in preclinical research for the regeneration of other tissues, including tendon-bone junctions and bone. researchgate.netdovepress.commdpi.com

Tendon-Bone Junction Healing Research

Tendon-bone junctions (TBJs) are prone to injury and heal slowly, often with scar tissue formation. nih.govresearchgate.netnih.gov Research has explored the potential of Kartogenin to enhance TBJ healing. researchgate.netresearchgate.netmdpi.comnih.govresearchgate.netnih.govkjsm.org

In vitro studies have shown that Kartogenin enhances the proliferation of rabbit bone marrow stromal cells (BMSCs) and patellar tendon stem/progenitor cells (PTSCs) and induces their chondrogenic differentiation, as evidenced by the high expression of chondrogenic markers. nih.govresearchgate.netnih.gov Kartogenin also induced the formation of cartilage-like tissues in cell cultures. nih.govresearchgate.netnih.gov

In vivo studies in rats have demonstrated that injecting Kartogenin into intact patellar tendons can induce cartilage-like tissue formation in the injected area. sctimst.ac.innih.govresearchgate.netnih.gov When injected into experimentally injured rat Achilles TBJs, Kartogenin enhanced wound healing, leading to the formation of extensive cartilage-like tissues. nih.govresearchgate.netnih.gov In a rat rotator cuff tear model, the Kartogenin group showed improved biomechanical properties and better histological healing quality at the bone-to-tendon interface compared to the control group. kjsm.org This suggests that Kartogenin can promote the production of fibrocartilage at the tendon-to-bone junction. kjsm.org

Bone Regeneration and Osteogenesis Studies (e.g., via autophagy and Smad1/5/9 signaling)

While primarily known for its chondrogenic effects, Kartogenin has also been investigated for its potential role in bone regeneration and osteogenesis. sctimst.ac.indovepress.comnih.govresearchgate.netresearchgate.net

Studies have revealed that Kartogenin can enhance the osteogenic differentiation capacity of bone marrow mesenchymal stem cells (BMMSCs) in vitro without affecting their proliferation. sctimst.ac.indovepress.comnih.govresearchgate.netresearchgate.net This effect is associated with the promotion of autophagic activities and the expression of autophagy-related genes in BMMSCs upon Kartogenin treatment. sctimst.ac.indovepress.comnih.govresearchgate.netresearchgate.net

Furthermore, Kartogenin has been shown to upregulate the phosphorylation level of the Smad1/5/9 signaling pathway in BMMSCs. sctimst.ac.indovepress.comnih.govresearchgate.netresearchgate.net Inhibition and activation of Smad signaling have validated its involvement in BMMSC osteogenesis during Kartogenin treatment. dovepress.comnih.govresearchgate.net These findings suggest that Kartogenin promotes osteogenic differentiation of BMMSCs by enhancing autophagic levels and upregulating Smad1/5/9 signaling. dovepress.comnih.govresearchgate.netresearchgate.net

The role of autophagy and Smad1/5/9 signaling in osteogenic differentiation of BMMSCs treated with Kartogenin:

Pathway/ProcessEffect of Kartogenin in BMMSCsOutcome on OsteogenesisReferences
AutophagyIncreased activity and related gene expressionEnhanced osteogenic differentiation sctimst.ac.indovepress.comnih.govresearchgate.netresearchgate.net
Smad1/5/9 SignalingUpregulated phosphorylation levelEnhanced osteogenic differentiation sctimst.ac.indovepress.comnih.govresearchgate.netresearchgate.net

While in vitro studies show promise, further in vivo studies are needed to fully understand the role of Kartogenin in bone regeneration. nih.govresearchgate.net

Wound Healing and Limb Development Studies

Kartogenin-d4 is a deuterated analog of Kartogenin. While this compound is a distinct compound, preclinical research into biological activities such as wound healing and limb development has primarily been conducted using the non-deuterated form, Kartogenin (KGN). The findings discussed in this section pertain to studies involving Kartogenin, providing context for potential research directions for this compound.

Preclinical studies have explored the effects of Kartogenin on wound healing processes. Research indicates that Kartogenin stimulates collagen synthesis, particularly type I collagen, suggesting a role in dermal repair selleckchem.comnih.govnih.govdovepress.comresearchgate.netresearchgate.net. This effect is reported to occur through the activation of the Smad4/Smad5 signaling pathway nih.gov. In vivo studies using nano-formulations of Kartogenin have shown improved wound healing in damaged rat Achilles tendon-bone junctions dovepress.com. However, one study evaluating Kartogenin for wound healing in rat tendon-bone junctions noted that the compound spread from the intended site, leading to excessive growth of surrounding cartilage-like tissues nih.gov.

In the context of limb development, Kartogenin has been shown to stimulate skeletal growth and synovial joint development in mouse models selleckchem.com. Studies have demonstrated that Kartogenin regulates limb development in a coordinated manner nih.govdovepress.comresearchgate.net. Its influence on limb development is mediated through various key signaling pathways, notably the TGF-β pathway nih.gov. Specifically, Kartogenin has been observed to stimulate cartilage nodule formation during mouse limb development by upregulating genes associated with the hedgehog and TGF-β1 superfamily members, particularly TFG-β1 frontiersin.orgresearchgate.net. Preclinical investigations have included testing Kartogenin's activity on committed preskeletal mesenchymal cells derived from mouse embryo limb buds and whole limb explants researchgate.net.

The preclinical findings for Kartogenin in wound healing and limb development are summarized in the table below:

Study AreaModel SystemKey Findings (Kartogenin)Relevant Citations
Wound HealingMouse dermisStimulates collagen synthesis selleckchem.com. selleckchem.com
Wound HealingIn vitro (Smad pathway)Promotes type I collagen synthesis via Smad4/Smad5 activation nih.gov. nih.gov
Wound HealingRat Achilles tendon-bone junctionNano KGN improved wound healing dovepress.com. dovepress.com
Wound HealingRat tendon-bone junctionCaused excessive cartilage growth when used for wound healing nih.gov. nih.gov
Limb DevelopmentMouse modelsStimulates skeletal growth and synovial joint development selleckchem.com. Regulates development in a coordinated manner nih.govdovepress.comresearchgate.net. selleckchem.comnih.govdovepress.comresearchgate.net
Limb DevelopmentIn vitro/In vivo (Signaling)Stimulates development via TGF-β pathway nih.gov. Upregulates hedgehog and TGF-β1 genes, stimulating cartilage nodule formation frontiersin.orgresearchgate.net. nih.govfrontiersin.orgresearchgate.net
Limb DevelopmentMouse embryo limb buds/explantsActivity tested on preskeletal mesenchymal cells researchgate.net. researchgate.net

These studies on Kartogenin provide a basis for understanding the potential biological activities that this compound may also exhibit, although specific research on this compound in these precise applications is needed to confirm comparable effects.

Formulation and Delivery System Research for Enhanced Research Efficacy

Strategies for Improving Bioavailability and Stability in Research Models

Improving the bioavailability and stability of Kartogenin in research models is crucial for achieving its desired therapeutic effects in cartilage regeneration studies dovepress.comtandfonline.com. Due to its hydrophobic nature, Kartogenin can be easily loaded into various carriers to enhance its solubility and stability tandfonline.com. Different strategies have been explored to address these challenges and ensure sustained delivery to target sites.

Encapsulation Technologies (e.g., Nanoparticles, Microspheres)

Encapsulation technologies, such as nanoparticles and microspheres, have been widely investigated for delivering Kartogenin in a controlled and sustained manner dovepress.comtandfonline.com. These technologies can protect Kartogenin from degradation, improve its solubility, and facilitate targeted delivery to the site of interest.

Poly(lactic-co-glycolic acid) (PLGA) is a commonly used biodegradable polymer for fabricating nanoparticles and microspheres due to its biocompatibility and tunable degradation rate mdpi.commdpi.com. Studies have shown that Kartogenin can be successfully encapsulated in PLGA nanoparticles and microspheres using methods like emulsion-based formulations and emulsion/solvent evaporation tandfonline.commdpi.comfrontiersin.org. For instance, researchers have achieved encapsulation efficiencies of up to 70% with KGN-loaded PLGA nanoparticles tandfonline.com. The release of Kartogenin from these PLGA carriers can be sustained over several weeks, with studies reporting release profiles lasting for over 30 days tandfonline.commdpi.com.

Other polymeric nanoparticles, such as polyurethane nanoparticles, have also been explored for Kartogenin delivery. These nanoparticles can be encapsulated into hydrogels for applications like in situ cartilage repair tandfonline.com. Exosomes have also been investigated as a delivery platform for Kartogenin, showing enhanced effective concentration within cells and promoting MSC chondrogenesis rsc.orgtandfonline.comnih.gov.

Hydrogel-Based Delivery Systems for Controlled Release

Hydrogels, with their high water content and tunable properties, serve as promising carriers for controlled release of Kartogenin in research settings bohrium.commdpi.com. They can provide a biocompatible environment for cell growth and differentiation while delivering the encapsulated compound over time bohrium.com.

Kartogenin can be incorporated into various hydrogel systems, including collagen-based hydrogels, aldehyde methacrylate (B99206) sodium alginate and amino gelatin hydrogels, and chitosan-based hydrogels tandfonline.comnih.govnih.gov. Injectable hydrogels, synthesized by crosslinking polymers like carboxymethyl chitosan (B1678972) (CMC) with modified cellulose (B213188) nanocrystals (DACNCs), have shown sustained Kartogenin release and enhanced chondrogenic differentiation of MSCs both in vitro and in vivo mdpi.comnih.gov.

Composite hydrogels incorporating Kartogenin-loaded microspheres have also been developed to achieve sequential drug release profiles, which can be beneficial for recruiting MSCs and promoting cartilage matrix secretion rsc.org. Studies have demonstrated that these hydrogel systems can provide sustained release of Kartogenin for extended periods, supporting long-term chondrogenesis in cartilage tissue repair research rsc.orgnih.govresearchgate.net.

Scaffold Integration for Tissue Engineering Research

The integration of Kartogenin into scaffolds is a key strategy in cartilage tissue engineering research to create biomaterials that not only provide structural support but also deliver chondroinductive cues to promote tissue regeneration dovepress.combohrium.comdovepress.com. Scaffolds can mimic the extracellular matrix, facilitating cell attachment and tissue formation dovepress.comdovepress.com.

Combination with Polymeric Scaffolds (e.g., PLGA, Chitosan)

Polymeric scaffolds, such as those made from PLGA and Chitosan, are frequently combined with Kartogenin to enhance their chondrogenic capacity for tissue engineering research tandfonline.comdovepress.comnih.gov.

PLGA scaffolds, sometimes blended with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) or polyvinylpyrrolidone (B124986) (PVP), have been used to construct porous structures that support cartilage tissue repair and provide sustained Kartogenin release mdpi.com. Kartogenin-loaded PLGA microspheres have been incorporated into scaffolds, including those made from collagen, chitosan, and hyaluronic acid, to create biomaterials with enhanced chondrogenic potential tandfonline.comresearchgate.net. These composite scaffolds have demonstrated sustained release of Kartogenin and promoted chondrogenic differentiation of MSCs tandfonline.comresearchgate.netfrontiersin.org.

Chitosan-based scaffolds, including porous matrices and multilayer hydrogels, have also been utilized for Kartogenin delivery in cartilage tissue engineering tandfonline.comnih.gov. Kartogenin can be reversibly attached or conjugated to chitosan scaffolds, leading to sustained release and promoting the chondrogenic differentiation of stem cells tandfonline.comnih.gov. Combining chitosan hydrogels with other polymers like polycaprolactone (B3415563) (PCL) in multilayer structures has been shown to enhance mechanical properties and provide gradual Kartogenin release nih.gov.

Comparative and Combinatorial Research Approaches

Synergistic Effects with Growth Factors (e.g., TGF-β3) and Other Biological Agents in Research Models

Research has explored the potential synergistic effects of Kartogenin with growth factors like transforming growth factor-beta 3 (TGF-β3) in promoting chondrogenesis. Multiple studies have indicated that the combination of Kartogenin and TGF-β3 can more effectively stimulate the chondrogenic differentiation of mesenchymal stem cells, such as synovial fluid-derived MSCs and human umbilical cord-derived MSCs, compared to the use of either factor alone. ontosight.aiCurrent time information in PF.wikipedia.orgfishersci.fi

This synergistic effect is believed to be mediated, in part, through the Smad signaling pathway. The combination has been shown to lead to a greater promotion of the Smad2/3 pathway, which is associated with chondroprotective effects and protection against chondrocyte hypertrophy. ontosight.aiCurrent time information in PF. Furthermore, Kartogenin may play a role in inhibiting hypertrophy induced by TGF-β3, potentially via the Smad1/5/8 pathway. ontosight.aiCurrent time information in PF.

In vivo studies using animal models of cartilage defects have also demonstrated the benefits of combining Kartogenin and TGF-β3. The combined approach has been shown to result in significantly increased hyaline cartilage regeneration. Current time information in PF.fishersci.fi For instance, in a rabbit cartilage defect model, the combination exhibited substantial amounts of regenerated cartilage in defective areas. fishersci.fi

While many studies report synergistic effects, some research suggests that the observed synergy might be dependent on specific factors, such as the type of MSCs used or the sequence of application of the compounds. wikidata.org

Multi-omics Approaches (Proteomics, Transcriptomics, Metabolomics) in Disease Models

Multi-omics approaches, which integrate data from different levels of biological organization such as the genome, transcriptome, proteome, and metabolome, are increasingly utilized to gain comprehensive insights into complex diseases like osteoarthritis (OA) and the effects of potential therapeutic agents. researchgate.netontosight.ainih.gov

In the context of Kartogenin research and related cartilage studies, multi-omics technologies have provided valuable information regarding the molecular mechanisms involved. Transcriptional profiling has been employed to investigate the targets and pathways influenced by compounds like 4-aminobiphenyl (B23562), the active metabolite of Kartogenin. As mentioned earlier, transcriptional analysis suggested that 4-ABP targets include RPS6KA2 and the PI3K-Akt pathway, providing insights into how it promotes MSC proliferation and cartilage repair. guidetomalariapharmacology.orgguidetopharmacology.org

Proteomic approaches have also been applied. For example, cytometry by time of flight (CyTOF), a type of mass cytometry that allows for high-dimensional protein analysis at the single-cell level, has been used in studies involving OA chondrocytes treated with chondroinductive molecules like Kartogenin. ontosight.ainih.gov Such studies can help to parse the effects of these compounds on different cell populations within the complex environment of diseased cartilage, including inflammatory, senescent, and chondroprogenitor cells. ontosight.ainih.gov

While specific comprehensive multi-omics datasets focusing solely on Kartogenin-d4 were not prominently found in the reviewed literature, the application of these technologies to study the effects of Kartogenin and its metabolites in disease models is a growing area. These approaches are crucial for elucidating the intricate molecular dynamics, cellular interactions, and signaling pathways affected by such compounds, ultimately aiding in the identification of potential therapeutic targets and biomarkers for conditions like osteoarthritis. researchgate.netontosight.ainih.gov

Challenges and Future Research Directions

Addressing Stability and Degradation Issues in Complex Biological Environments

Kartogenin (KGN) is known to undergo hydrolysis of its amide bond, yielding 4-aminobiphenyl (B23562) (4-ABP) and phthalic acid (PA) thno.orgrsc.orgtandfonline.com. Studies have indicated that 4-ABP, a hydrolysis product, may exhibit stronger chondrogenic differentiation capabilities than KGN itself thno.orgrsc.org. This suggests that the stability and degradation of KGN in biological environments directly impact its effective form and activity.

For Kartogenin-d4, understanding its stability and degradation in complex biological matrices, such as synovial fluid, plasma, and within tissues, is crucial. Deuterium (B1214612) labeling can sometimes alter the rate of metabolic processes due to the kinetic isotope effect. Therefore, research is needed to specifically assess if the deuterium atoms in this compound influence its hydrolysis rate compared to KGN. Challenges include developing sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), capable of distinguishing and quantifying this compound and its deuterated degradation products (e.g., deuterated 4-ABP) in biological samples thno.org. Future research should focus on:

Quantifying the in vitro and in vivo degradation rates of this compound in various biological fluids and tissues.

Identifying and characterizing the specific enzymes or chemical conditions responsible for the hydrolysis of this compound in these environments.

Investigating whether the deuterium label affects the interaction of this compound with delivery systems designed to enhance stability and sustained release, such as nanoparticles, hydrogels, or liposomes, which have been explored for KGN dovepress.comresearchgate.netmdpi.comnih.gov.

Understanding these aspects for this compound will provide valuable insights into the in vivo behavior of KGN and inform the design of more stable and effective KGN-based therapeutics.

Elucidating Secondary Metabolic Pathways and Their Research Significance

While the hydrolysis of KGN to 4-ABP and PA is a primary metabolic consideration, there may be other metabolic pathways involved. For this compound, tracing its metabolic fate beyond the initial hydrolysis is important for a complete pharmacokinetic picture. The deuterium label serves as a tag, allowing researchers to follow the compound and its metabolites using techniques like LC-MS thno.org.

The research significance of elucidating these pathways for this compound lies in:

Identifying potential active or inactive metabolites.

Understanding tissue distribution and clearance mechanisms. Studies with KGN have shown its presence in blood and the detection of 4-ABP in cartilage following administration thno.orgtandfonline.comnih.gov. Using this compound can help definitively trace which parts of the molecule end up in target tissues like cartilage.

Assessing potential off-target metabolism that could lead to unintended effects or rapid clearance.

Future research should aim to:

Map the complete metabolic profile of this compound in relevant animal models using advanced analytical techniques.

Determine if secondary metabolic pathways for this compound differ significantly from those of KGN due to the deuterium label.

Investigate the biological activity and potential toxicity of any identified deuterated metabolites.

This research is vital for understanding the pharmacological profile of KGN and optimizing its therapeutic application.

Development of Advanced In Vivo Models for Mechanistic Elucidation

In vivo models are indispensable for understanding the complex mechanisms of action of compounds like KGN and for evaluating their therapeutic potential clinmedjournals.orgresearchgate.netdovepress.comresearchgate.netnih.govresearchgate.net. Kartogenin has been studied in various animal models, including mouse and rabbit models of osteoarthritis, demonstrating effects such as enhanced cartilage formation, reduced cartilage breakdown, and improved load-bearing capacity dovepress.comnih.govclinmedjournals.org.

The development and utilization of advanced in vivo models specifically with this compound are crucial for mechanistic elucidation. The deuterium label allows for precise tracking of the compound's distribution, target engagement, and metabolism within living systems. Challenges include:

Developing sensitive and specific analytical methods to quantify this compound and its metabolites in small tissue samples from animal models.

Designing in vivo studies that can differentiate the effects of the parent compound (this compound) from its deuterated metabolites.

Utilizing advanced imaging techniques, potentially coupled with labeled compounds, to visualize the distribution and retention of this compound in target tissues over time.

Future research directions in this area include:

Employing this compound in established and novel in vivo models of musculoskeletal disorders to precisely track its biodistribution and pharmacokinetics in target tissues like cartilage and bone.

Using this compound in conjunction with techniques like quantitative whole-body autoradiography or advanced mass spectrometry imaging to understand its distribution at a cellular or tissue level.

Conducting detailed pharmacokinetic and pharmacodynamic studies using this compound to correlate exposure levels in target tissues with observed biological effects, providing a clearer understanding of the dose-response relationship in vivo.

Such studies using this compound will provide more definitive data on how KGN behaves in a living organism and interacts with its biological targets.

Exploration of New Therapeutic Targets and Pathways for Research Intervention

Research on Kartogenin has identified several signaling pathways involved in its chondrogenic and chondroprotective effects, including the Filamin A/CBFβ/RUNX1, AMPK-SIRT1, TGF-β/Smad, PI3K-Akt, JNK-RUNX1, and IL-6/Stat3 pathways thno.orgtandfonline.comdovepress.comresearchgate.netmdpi.comclinmedjournals.orgresearchgate.netdovepress.comnih.govnih.govnih.govbjmu.edu.cnresearchgate.net. While these pathways are relatively well-studied for KGN, the use of this compound can contribute to further exploration and validation of these and potentially new therapeutic targets.

The role of this compound in this context is primarily as a tool to:

Confirm the involvement of specific proteins or enzymes in the metabolism or action of KGN through targeted studies using the labeled compound.

Investigate the interaction of KGN (traced via this compound) with potential new binding partners or enzymes in complex biological systems.

Study the downstream effects of KGN and its metabolites on various signaling cascades with greater precision due to the ability to track the labeled compound.

Future research should leverage this compound to:

Conduct detailed target engagement studies to confirm direct binding partners of KGN and its active metabolites using the labeled compound.

Explore the influence of this compound and its deuterated metabolites on previously identified signaling pathways with enhanced analytical sensitivity.

Utilize proteomic or metabolomic approaches in conjunction with this compound to identify novel pathways or biological processes affected by KGN.

By providing a traceable form of Kartogenin, this compound facilitates more precise and in-depth investigations into its molecular mechanisms, which can lead to the identification of new therapeutic targets and strategies for intervention in regenerative medicine.

Q & A

Basic: How is Kartogenin-d4 synthesized and characterized in experimental settings?

Answer:
Synthesis of this compound typically involves deuterium labeling at specific positions of the parent compound, Kartogenin, using methods like hydrogen-deuterium exchange under controlled conditions (e.g., acidic/basic catalysis). Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium incorporation and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to verify purity (>95%) and isotopic integrity . Stability studies under varying temperatures (-20°C to 25°C) and solvent conditions (DMSO, ethanol) are critical to ensure compound integrity during storage .

Basic: What in vitro models are commonly used to evaluate this compound’s chondrogenic effects?

Answer:
Primary human mesenchymal stem cells (hMSCs) or ATDC5 chondrogenic cell lines are standard models. Researchers use TGF-β3-induced differentiation assays with this compound treatment, monitoring chondrogenic markers (e.g., COL2A1, SOX9) via qPCR or immunofluorescence. Control groups should include untreated cells and parent compound (Kartogenin) to assess deuterium-induced efficacy variations. Data normalization to total protein content (Bradford assay) minimizes variability .

Advanced: How can researchers resolve contradictory data on this compound’s efficacy across studies?

Answer:
Contradictions often arise from variability in cell models, deuterium labeling efficiency, or pharmacokinetic differences. A systematic review with meta-analysis (PRISMA guidelines) is recommended:

  • Data aggregation : Collect dose-response curves and IC50 values from peer-reviewed studies.
  • Heterogeneity analysis : Use Cochran’s Q-test to identify outliers due to methodological differences (e.g., serum concentration in media).
  • Sensitivity testing : Replicate key experiments under standardized conditions (e.g., ISO 9001 protocols) .

Advanced: What pharmacokinetic parameters are critical for in vivo studies of this compound?

Answer:
Key parameters include:

  • Bioavailability : Assessed via LC-MS/MS after oral/intravenous administration in rodent models.
  • Half-life (t½) : Determined using non-compartmental analysis (NCA) in plasma samples.
  • Tissue distribution : Autoradiography or deuterium tracing in cartilage/synovial fluid.
    Control for deuterium’s kinetic isotope effect (KIE) by comparing this compound with non-deuterated analogs .

Advanced: How to investigate molecular interactions between this compound and its target proteins?

Answer:
Employ surface plasmon resonance (SPR) to measure binding kinetics (KD, Kon/Koff) with filamin A (FLNA) fragments. For structural insights, use X-ray crystallography or cryo-EM to resolve deuterium’s positional effects on binding pockets. Computational docking (AutoDock Vina) with deuterium-specific force fields (e.g., CHARMM) enhances prediction accuracy .

Basic: What are optimal storage conditions for this compound to maintain stability?

Answer:
Store lyophilized this compound at -80°C in inert atmospheres (argon) to prevent deuterium loss. For solution-phase storage, use anhydrous DMSO aliquots at -20°C, avoiding freeze-thaw cycles. Confirm stability via monthly LC-MS checks for deuterium retention and degradation products .

Advanced: How to design dose-response studies for this compound to minimize off-target effects?

Answer:

  • Dose range : Start with 0.1–100 µM, based on prior IC50 data for Kartogenin.
  • Controls : Include deuterium-free Kartogenin and vehicle (DMSO ≤0.1%).
  • Endpoint assays : Combine RNA-seq (for pathway analysis) and high-content screening (HCS) for cytotoxicity.
  • Statistical power : Use G*Power software to calculate sample size (α=0.05, β=0.2) .

Advanced: What transcriptomic approaches identify this compound’s downstream signaling pathways?

Answer:
Perform RNA sequencing on treated hMSCs, followed by:

  • Differential expression analysis : DESeq2 or edgeR for cartilage-related genes.
  • Pathway enrichment : KEGG/GO terms for TGF-β/SMAD or MAPK pathways.
  • Validation : CRISPR/Cas9 knockout of top-ranked genes (e.g., COMP) to confirm mechanistic roles .

Methodological Notes

  • Data presentation : Raw data (e.g., NMR spectra, dose-response curves) should be in supplementary materials, with processed data in main figures .
  • Ethical compliance : For in vivo studies, follow ARRIVE 2.0 guidelines and obtain IRB approval .
  • Contradiction management : Use PRISMA or MOOSE frameworks for systematic reviews .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.